molecular formula C28H24O3 B588256 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone CAS No. 103281-33-0

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone

Cat. No.: B588256
CAS No.: 103281-33-0
M. Wt: 408.497
InChI Key: RYJABGGDHWJYNO-UHFFFAOYSA-N
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Description

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is a chemical compound provided for research and development purposes. Structurally, it belongs to a class of substituted ethanones, which are valuable intermediates and building blocks in synthetic organic chemistry . Researchers utilize this and related compounds in the development of novel synthetic methodologies, including transition-metal-catalyzed reactions for constructing complex nitrogen-containing heterocycles . Such structures are of significant interest in medicinal chemistry, as similar scaffolds are found in compounds with a range of biological activities, including antimicrobial and pharmacological properties . This product is intended for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

2,2-bis(4-methoxyphenyl)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O3/c1-30-25-17-13-23(14-18-25)28(22-11-7-4-8-12-22,24-15-19-26(31-2)20-16-24)27(29)21-9-5-3-6-10-21/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJABGGDHWJYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747177
Record name 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103281-33-0
Record name 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone typically involves the reaction of 4-methoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone

  • Molecular Formula : C₂₆H₂₀O₃
  • Molecular Weight : 380.44 g/mol
  • Key Differences : Replaces methoxy (-OCH₃) groups with hydroxyl (-OH) groups at the para positions.
  • Properties : Increased polarity due to hydroxyl groups, leading to higher solubility in polar solvents. It is regulated under GHS guidelines for industrial use (CAS 23916-51-0) .

2-(4-Methoxyphenyl)-1,2-diphenylethanone

  • Molecular Formula : C₂₁H₁₈O₂
  • Molecular Weight : 302.37 g/mol
  • Key Differences : Contains only one 4-methoxyphenyl group instead of two.
  • Synthesis : Produced via rhodium-catalyzed thio-group transfer reactions, achieving yields up to 68% under optimized conditions .

Derivatives with Extended Functional Groups

2,2-Bis[4-(2-(diethylamino)ethoxy)phenyl]-1,2-diphenylethanone Dihydrochloride

  • Molecular Formula : C₃₈H₄₈Cl₂N₂O₃
  • Molecular Weight : 651.71 g/mol
  • Key Features: Incorporates diethylamino ethoxy side chains, enhancing solubility in DMSO and methanol. This derivative is a hydrochloride salt and a documented impurity in Clomiphene synthesis .

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone

  • Molecular Formula : C₁₇H₁₈O₄
  • Molecular Weight : 286.32 g/mol
  • Key Differences: Features a hydroxyl group at the α-position of the ethanone backbone.
  • Reactivity : Participates in diol formation reactions with 1,2-diphenylethan-1,2-diol, achieving yields of 94% under stoichiometric control .

Backbone-Modified Analogues

1,3-Diphenylpropane-1,2-dione

  • Molecular Formula : C₁₅H₁₂O₂
  • Molecular Weight : 224.26 g/mol
  • Key Differences: Replaces the ethanone backbone with a propanedione structure.
  • Applications : Used in diversity-oriented synthesis of polyarylpyridines, yielding 88% under high-temperature microwave conditions .

1,2-Bis(4-methoxyphenyl)ethanone

  • Molecular Formula : C₁₆H₁₆O₃
  • Molecular Weight : 256.30 g/mol
  • Physical Properties : Boiling point of 190–200°C at 3 Torr .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Reference
2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone C₂₈H₂₄O₃ 408.49 4-OCH₃, two phenyl groups Not reported
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone C₂₆H₂₀O₃ 380.44 4-OH, two phenyl groups Not reported
2-(4-Methoxyphenyl)-1,2-diphenylethanone C₂₁H₁₈O₂ 302.37 4-OCH₃, one phenyl group Not reported
1,2-Bis(4-methoxyphenyl)ethanone C₁₆H₁₆O₃ 256.30 4-OCH₃ 190–200°C @ 3 Torr

Key Research Findings

Substituent Effects : Methoxy groups enhance lipophilicity and stability compared to hydroxylated analogues, making them preferable in drug intermediates .

Catalytic Efficiency : Rhodium complexes (e.g., RhH(PPh₃)₄) significantly improve yields in thio-group transfer reactions for methoxyphenyl derivatives .

Thermal Stability : Backbone-modified compounds (e.g., propanediones) exhibit higher thermal stability, enabling microwave-assisted syntheses .

Biological Activity

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, also known as bis(4-methoxyphenyl) ketone or a derivative of diphenylethanone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The chemical formula for 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is C22H22O3C_{22}H_{22}O_{3}. Its structure features two methoxy-substituted phenyl rings attached to a central diphenylethanone moiety. This configuration is significant as it influences the compound's solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. For instance, specific assays demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines when treated with this compound.

The biological effects of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone are attributed to its ability to interact with various molecular targets. These interactions can inhibit enzyme activity or disrupt cellular signaling pathways. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes within pathogens or cancer cells.
  • Cell Signaling Interference : It can interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on different bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. This suggests moderate antimicrobial activity compared to standard antibiotics.
  • Anticancer Effects : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

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